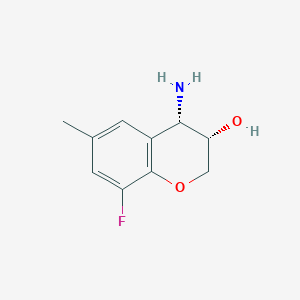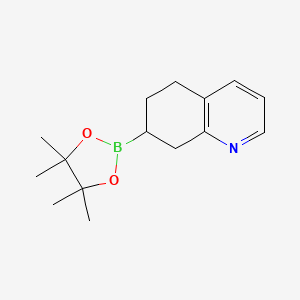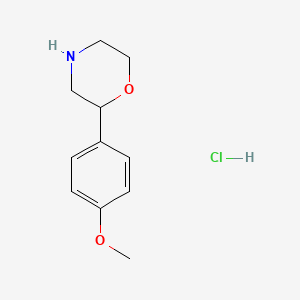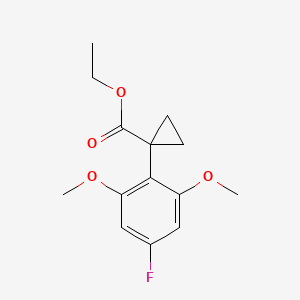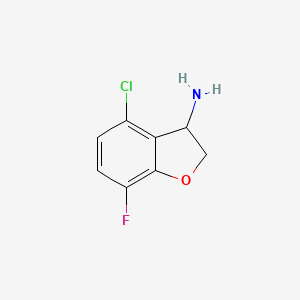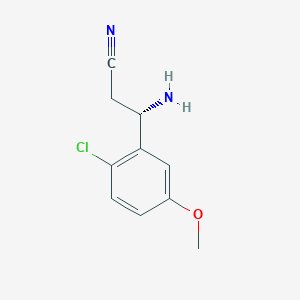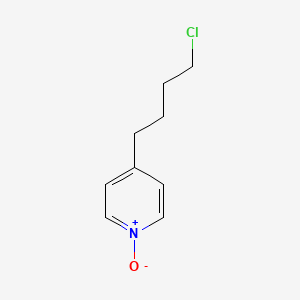
Tirofiban impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tirofiban impurity 2, also known as 4-(4-Chlorobutyl)pyridine hydrochloride, is a chemical compound with the molecular formula C9H12ClN·HCl and a molecular weight of 169.7 g/mol . It is an impurity associated with the drug Tirofiban, which is a non-peptide glycoprotein IIb/IIIa receptor inhibitor used to prevent thrombotic events in patients with acute coronary syndrome .
Métodos De Preparación
The preparation of Tirofiban impurity 2 involves synthetic routes that typically include the reaction of 4-chlorobutyl chloride with pyridine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Tirofiban impurity 2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide (H2O2) to form oxidative impurities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Tirofiban impurity 2 is used in various scientific research applications, including:
Analytical Chemistry: It serves as a reference standard for the analysis and quantification of impurities in Tirofiban formulations.
Pharmaceutical Research: It is used in the development and validation of analytical methods for the quality control of Tirofiban.
Biological Studies: Research on its biological activity and potential effects on cellular pathways.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates.
Mecanismo De Acción
Comparación Con Compuestos Similares
Tirofiban impurity 2 can be compared with other impurities and related compounds, such as:
Tirofiban Impurity 1: Another impurity associated with Tirofiban, with a different chemical structure and properties.
N-Nitroso Tirofiban: A nitroso derivative of Tirofiban, which has distinct chemical and biological properties.
Debutylpiperidine Tirofiban: A derivative of Tirofiban with a different substituent group.
The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
4-(4-chlorobutyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H12ClNO/c10-6-2-1-3-9-4-7-11(12)8-5-9/h4-5,7-8H,1-3,6H2 |
Clave InChI |
DBJNBNCTEBWMRU-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC=C1CCCCCl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


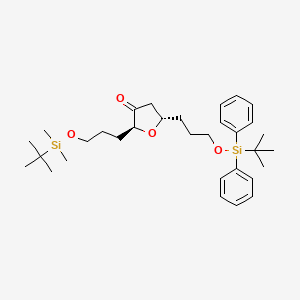
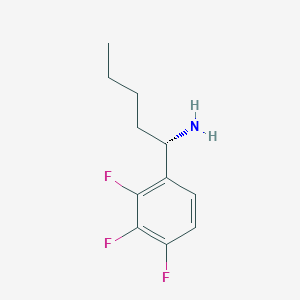
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate](/img/structure/B13054730.png)

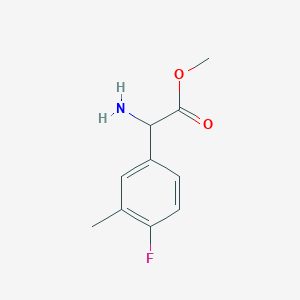
![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
